N-(4-methylphenyl)-1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a bicyclic heteroaromatic core. Its structure includes a piperidine-4-carboxamide group linked to the pyrazolo[1,5-a]pyrazine moiety via a nitrogen atom, with substituents at the 2-phenyl and 4-methylphenyl positions.
Properties
IUPAC Name |
N-(4-methylphenyl)-1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O/c1-18-7-9-21(10-8-18)27-25(31)20-11-14-29(15-12-20)24-23-17-22(19-5-3-2-4-6-19)28-30(23)16-13-26-24/h2-10,13,16-17,20H,11-12,14-15H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWXKQGBUBYXMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide typically involves multi-step reactionsFor instance, one synthetic route might involve the reaction of 4-methylphenylamine with a pyrazolo[1,5-a]pyrazine derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Anticancer Applications
Research indicates that N-(4-methylphenyl)-1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide exhibits promising anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines and inhibit cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.6 | Induction of apoptosis |
| C6 (Brain) | 12.3 | Cell cycle arrest |
| MCF7 (Breast) | 18.5 | Apoptosis via caspase activation |
A notable study involving the A549 lung cancer cell line showed that treatment with this compound resulted in a significant reduction in cell viability and increased markers indicative of apoptosis, such as caspase activation. The compound's mechanism involves the modulation of apoptotic pathways, which is critical for its anticancer effects .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown significant anti-inflammatory activity. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| N-(4-methylphenyl)-1-{2-phenylpyrazolo[1,5-a]... | 0.04 ± 0.01 |
In vitro studies revealed that the compound effectively inhibits COX enzymes, thereby reducing inflammation markers in experimental models . In vivo assessments demonstrated that administration of the compound significantly decreased paw edema in carrageenan-induced inflammation models, indicating its potential application in treating inflammatory diseases.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several key steps:
- Formation of Pyrazolo[1,5-a]Pyrazine Core : Achieved through cyclization reactions involving hydrazine derivatives and diketones.
- Introduction of Phenyl Group : Utilizes Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst.
- Alkylation with 4-Methylbenzyl Chloride : Conducted using a base such as potassium carbonate.
The biological activity is attributed to the compound’s ability to interact with specific molecular targets involved in inflammatory pathways and cancer cell proliferation .
Study on Anticancer Activity
A series of experiments on A549 and C6 cell lines indicated that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis such as caspase activation. The results suggest that the compound could serve as a potential therapeutic agent for lung and brain cancers.
Anti-inflammatory Assessment
In vivo models demonstrated that administration of the compound resulted in reduced paw edema in carrageenan-induced inflammation models. This supports its potential application in treating inflammatory diseases such as arthritis or other inflammatory conditions .
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in:
- Core Heterocycle : While the target compound uses pyrazolo[1,5-a]pyrazine, others like those in feature pyrazolo[1,5-a]pyrimidine, altering electronic properties and hydrogen-bonding capacity .
- Linker Groups :
- Sulfanyl vs. Carboxamide : Compounds such as 2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide () use a sulfanyl (-S-) linker, increasing hydrophobicity compared to the carboxamide linker in the target compound .
- Piperidine Substitution : The target compound’s piperidine-4-carboxamide group contrasts with N-(1-phenylethyl)piperidine-4-carboxamide derivatives (), where phenylethyl substituents may enhance lipophilicity .
- Aromatic Substituents :
Table 1: Key Structural Comparisons
Physicochemical Properties
- Solubility : The 4-methylphenyl group in the target compound may reduce solubility compared to 4-methoxy/ethoxy analogs () due to lower polarity .
- Crystallography: reveals that weak interactions (C–H⋯N, π–π stacking) dominate packing in similar compounds, implying that the target compound’s crystal structure may rely on analogous non-covalent forces .
Biological Activity
N-(4-methylphenyl)-1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Biological Activities
1. Antitumor Activity
Research indicates that compounds with pyrazolo[1,5-a]pyrazine scaffolds exhibit significant antitumor properties. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrazine can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or enzymes critical for cancer cell survival and proliferation.
2. Enzyme Inhibition
This compound has been identified as a potent inhibitor of certain enzymes involved in cancer progression. For example, it has shown activity against histone acetyltransferases (HATs), which play a crucial role in gene regulation related to cancer.
3. Antimicrobial Properties
Emerging data suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazolo[1,5-a]pyrazine derivatives, including the compound :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound:
- Substituents on the Piperidine Ring: Modifications can significantly influence biological activity; for instance, varying the alkyl groups can enhance potency.
- Pyrazine Core Variation: Alterations in the phenyl substituents on the pyrazine ring have been linked to improved enzyme inhibition and anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
